molecular formula C12H14F2O2 B7941589 3,5-Difluoro-4-(pentyloxy)benzaldehyde

3,5-Difluoro-4-(pentyloxy)benzaldehyde

Cat. No.: B7941589
M. Wt: 228.23 g/mol
InChI Key: IPVAGYBSYBMHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(pentyloxy)benzaldehyde is an organic compound characterized by the presence of two fluorine atoms and a pentyloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(pentyloxy)benzaldehyde typically involves the introduction of the pentyloxy group to a difluorobenzaldehyde precursor. One common method is the etherification of 3,5-difluorobenzaldehyde with pentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3,5-Difluorobenzaldehyde+PentanolH2SO4This compound+H2O\text{3,5-Difluorobenzaldehyde} + \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3,5-Difluorobenzaldehyde+PentanolH2​SO4​​this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3,5-Difluoro-4-(pentyloxy)benzoic acid.

    Reduction: 3,5-Difluoro-4-(pentyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(pentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

    Medicine: Explored for its role in the synthesis of novel therapeutic agents, particularly in the field of oncology, where fluorinated compounds have shown promise in cancer treatment.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers, which exhibit unique properties like high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(pentyloxy)benzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the pentyloxy group, making it less lipophilic and potentially less bioavailable.

    4-(Pentyloxy)benzaldehyde: Lacks the fluorine atoms, which may reduce its metabolic stability and alter its chemical reactivity.

    3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can further enhance its chemical properties but may also increase its toxicity.

Uniqueness: 3,5-Difluoro-4-(pentyloxy)benzaldehyde is unique due to the combination of fluorine atoms and a pentyloxy group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,5-difluoro-4-pentoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-2-3-4-5-16-12-10(13)6-9(8-15)7-11(12)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVAGYBSYBMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.